(5R)-ethyl 5-((1R,3aS,7aR)-4-((E)-2-((3S,5R)-3,5-bis(tert-butyldimethylsilyloxy)-2-methylenecyclohexylidene)ethyl)-7a-methyloctahydro-1H-inden-1-yl)hexanoate

描述

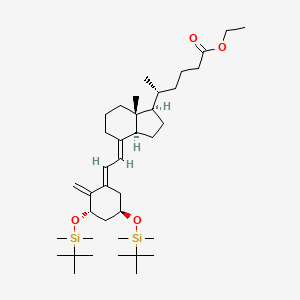

This compound is a highly substituted steroid-like molecule characterized by a polycyclic framework with multiple stereochemical centers and protective groups. Key structural features include:

- Core structure: A fused indene-cyclohexane system with a 7a-methyl group.

- Substituents: Two tert-butyldimethylsilyl (TBS) ether groups at the 3S and 5R positions of the cyclohexylidene ring, enhancing lipophilicity and stability .

- Functional groups: An ethyl hexanoate side chain at the 5R position, which may influence solubility and pharmacokinetic properties.

The compound’s complexity necessitates advanced synthetic strategies, typically involving stereoselective alkylation, silylation, and cross-coupling reactions.

属性

IUPAC Name |

ethyl (5R)-5-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H70O4Si2/c1-15-41-36(40)20-16-18-28(2)33-23-24-34-30(19-17-25-39(33,34)10)21-22-31-26-32(42-44(11,12)37(4,5)6)27-35(29(31)3)43-45(13,14)38(7,8)9/h21-22,28,32-35H,3,15-20,23-27H2,1-2,4-14H3/b30-21+,31-22+/t28-,32-,33-,34+,35+,39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQYJABERVWRRO-WSNYFFJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](C[C@@H](C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H70O4Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

659.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

The primary target of Calcitriol Intermediate, also known as “(5R)-ethyl 5-((1R,3aS,7aR)-4-((E)-2-((3S,5R)-3,5-bis(tert-butyldimethylsilyloxy)-2-methylenecyclohexylidene)ethyl)-7a-methyloctahydro-1H-inden-1-yl)hexanoate” or “ethyl (5R)-5-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate”, is the Vitamin D Receptor (VDR). The VDR is present in various tissues and organs such as the skin, brain, parathyroid, skeletal muscles, heart muscles, pancreas, pituitary, ovaries, testes, and blood cells.

Mode of Action

Calcitriol Intermediate interacts with its primary target, the VDR, to modulate the expression of hundreds of human genes. This interaction results in both genomic and non-genomic effects. Genomic effects involve VDR-mediated transcriptional modulation, while non-genomic effects involve rapid responses to vitamin D, such as the regulation of the mitochondrial large-conductance calcium-regulated potassium channel.

Biochemical Pathways

Calcitriol Intermediate affects several biochemical pathways. It plays a crucial role in phosphocalcium homeostasis. It also influences the cell cycle, apoptosis, cell differentiation, and acts as an anti-inflammatory factor within the tumor microenvironment. Furthermore, it has been found to regulate the mitochondrial large-conductance calcium-regulated potassium channel.

Result of Action

The molecular and cellular effects of Calcitriol Intermediate’s action are diverse. It regulates the cell cycle, induces apoptosis, promotes cell differentiation, and acts as an anti-inflammatory factor within the tumor microenvironment. It also directly affects the activity of the mitochondrial large-conductance calcium-regulated potassium channel.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Calcitriol Intermediate. For instance, the production of calcitriol in the body requires two subsequent hydroxylations by CYP2R1 in the liver and CYP27B1 in kidneys. Additionally, the bioavailability of calcitriol is tightly regulated to restrict the biological actions of this hormone in target cells while maintaining calcium and phosphate homeostasis.

生化分析

Biochemical Properties

Calcitriol Intermediate is likely to interact with various enzymes, proteins, and other biomolecules, similar to its parent compound, calcitriol. Calcitriol has been shown to interact with the vitamin D receptor (VDR), a nuclear receptor found in many tissues, including the placenta. It also interacts with CYP27B1 and CYP24A1 cytochromes, which are involved in its synthesis and degradation, respectively. The interactions of Calcitriol Intermediate with these and other biomolecules could influence various biochemical reactions.

Cellular Effects

The effects of Calcitriol Intermediate on cellular processes are likely to be similar to those of calcitriol. Calcitriol has been shown to regulate the cell cycle, induce apoptosis, promote cell differentiation, and act as an anti-inflammatory factor within the tumor microenvironment. It also modulates the expression of hundreds of human genes by activating the VDR. The influence of Calcitriol Intermediate on these and other cellular processes would need to be investigated further.

Molecular Mechanism

The molecular mechanism of action of Calcitriol Intermediate is likely to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, calcitriol has been shown to directly affect the activity of the mitochondrial large-conductance Ca2±regulated potassium channel (mitoBKCa) from the human astrocytoma (U-87 MG) cell line. It also influences the expression of genes encoding potassium channels.

Temporal Effects in Laboratory Settings

The temporal effects of Calcitriol Intermediate in laboratory settings would need to be investigated. It is known that calcitriol can regulate the mitochondrial large-conductance calcium-regulated potassium channel, which may have implications for mitochondrial bioenergetics and cytoprotective mechanisms.

Dosage Effects in Animal Models

The effects of Calcitriol Intermediate at different dosages in animal models would need to be studied. It is known that calcitriol has shown anticancer effects in animal models of cancer.

Metabolic Pathways

Calcitriol Intermediate is likely to be involved in similar metabolic pathways as calcitriol. Calcitriol is part of the vitamin D metabolism pathway, which involves several activating and catabolic pathways.

Transport and Distribution

The transport and distribution of Calcitriol Intermediate within cells and tissues would need to be investigated. It is known that calcitriol can modulate mitochondrial function through regulation of the potassium channels present in the inner mitochondrial membrane.

Subcellular Localization

The subcellular localization of Calcitriol Intermediate would need to be studied. It is known that calcitriol can modulate mitochondrial function, suggesting that it may be localized to the mitochondria.

生物活性

The compound (5R)-ethyl 5-((1R,3aS,7aR)-4-((E)-2-((3S,5R)-3,5-bis(tert-butyldimethylsilyloxy)-2-methylenecyclohexylidene)ethyl)-7a-methyloctahydro-1H-inden-1-yl)hexanoate, identified by CAS No. 169900-32-7, is a complex organic molecule with potential biological activities. This article provides a detailed overview of its biological activity based on available research findings.

The molecular formula of this compound is with a molecular weight of 661.16 g/mol. The compound features multiple functional groups, including silyl ethers and a cyclohexylidene structure, which may influence its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound is limited but suggests various potential effects:

1. Antitumor Activity

Some studies have indicated that structurally similar compounds exhibit antitumor properties by inhibiting cell migration and proliferation. For example, cytochalasans have shown migrastatic activity by inhibiting actin polymerization in cancer cells . Although direct studies on (5R)-ethyl 5-((1R,3aS,7aR) are scarce, its structural analogs suggest potential antitumor mechanisms.

2. Neurotrophic Effects

Research on related compounds indicates that certain sesquiterpene structures can enhance neurite outgrowth in neuronal cultures . This suggests that (5R)-ethyl 5-((1R,3aS,7aR) may possess neurotrophic properties that could be beneficial in neurodegenerative conditions.

3. Cytotoxicity

The cytotoxic effects of similar compounds have been evaluated using various cancer cell lines. For instance, compounds with similar structural features were tested for their cytotoxicity against human melanoma cells and fibroblasts . These studies typically measure half-maximal inhibitory concentration (IC50) values to determine efficacy.

Table 1: Biological Activity Summary of Related Compounds

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Cytochalasin B | Antitumor | 0.5 | |

| Cytochalasin D | Antitumor | 0.8 | |

| Sesquiterpene A | Neurotrophic | 0.1 | |

| Sesquiterpene B | Cytotoxic | 9.41 |

Case Study 1: Antitumor Mechanism Exploration

A study investigated the migrastatic effects of cytochalasin analogues on human melanoma cells using a spheroid invasion assay. The results indicated that specific analogues significantly reduced cell migration compared to controls, highlighting the importance of actin dynamics in cancer metastasis . Although not directly tested on (5R)-ethyl 5-((1R,3aS,7aR), the findings support the hypothesis that similar compounds may exert antitumor effects through actin inhibition.

Case Study 2: Neurotrophic Effects in Neuronal Cultures

Research focusing on illicium sesquiterpenes demonstrated significant neurotrophic activities in rat cortical neurons. The study revealed enhanced neurite outgrowth when exposed to specific concentrations of these compounds, suggesting potential applications in treating neurodegenerative diseases . This finding implies that (5R)-ethyl 5-((1R,3aS,7aR) could similarly promote neuronal health.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues

Physicochemical Properties

- Lipophilicity: The TBS groups increase logP values, enhancing membrane permeability but reducing aqueous solubility.

- Stability : The conjugated diene system in the cyclohexylidene moiety (common in , and ) may confer UV sensitivity, necessitating storage in inert conditions.

Analytical Characterization

- NMR and HRMS: All analogues (e.g., ) rely on 1H/13C NMR and high-resolution mass spectrometry for structural confirmation. The target compound’s complex stereochemistry would require advanced techniques like NOESY or X-ray crystallography.

- Chromatography : Similar to , reversed-phase HPLC may separate diastereomers based on hydroxyl group positions and silyl substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。